molecular formula C18H18O2 B1294620 Acetophenone, 4',4'''-ethylenedi- CAS No. 793-06-6

Acetophenone, 4',4'''-ethylenedi-

Cat. No. B1294620
CAS RN: 793-06-6
M. Wt: 266.3 g/mol
InChI Key: ZSLCVLSXAOHWBQ-UHFFFAOYSA-N
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Description

Acetophenone, 4’,4’‘’-ethylenedi- is a chemical compound with the molecular formula C18H18O2 . It is also known by other names such as 4,4’-Diacetylbibenzyl and 4,4’-Diacetyldiphenylethane . The molecular weight of this compound is 266.3 g/mol .


Molecular Structure Analysis

The IUPAC name for Acetophenone, 4’,4’‘’-ethylenedi- is 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone . The InChI representation is InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3 . The Canonical SMILES representation is CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acetophenone, 4’,4’‘’-ethylenedi- include a molecular weight of 266.3 g/mol . Other properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Heterocyclic Compounds Synthesis

    • Field : Organic Chemistry
    • Application : Acetophenone is used in the synthesis of many heterocyclic compounds .
    • Methods : Acetophenone and its derivatives are used in multicomponent reactions including three- and four-component reactions . One method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .
    • Results : The use of acetophenone in these reactions has led to the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings .
  • Biological and Allelochemical Interactions

    • Field : Life Sciences
    • Application : Acetophenone, as a metabolite, is involved in multiple interactions with various microorganisms .
    • Methods : The details of its biogenesis and chemical synthesis are provided, and the possibility of its application in different areas of life sciences is examined .
    • Results : Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .
  • Condensation Reactions

    • Field : Organic Chemistry
    • Application : Acetophenone derivatives are used in condensation reactions with active methylene compounds and aldehydes .
    • Methods : The reaction is implemented under microwave conditions in the presence of boric acid .
    • Results : The protocol is simple, healthy, and environmentally friendly due to the use of a non-toxic catalyst coupled to a solvent-free procedure .
  • Synthesis of 4-Azafluorenone Hybrids

    • Field : Organic Chemistry
    • Application : Acetophenone derivatives are used in the synthesis of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids .
    • Methods : The synthesis is achieved via a one-pot condensation of acetophenone derivatives, ammonium acetate, 1,3-indanedione, and 1-benzyl-2-butyl-4-chloroimidazole-5-carboxaldehyde under refluxing DMF .
    • Results : The synthesis yields 4-azafluorenone hybrids in excellent yields (77–86%) .
  • Antifungal Activities

    • Field : Life Sciences
    • Application : Acetophenone derivatives have demonstrated antifungal activities .
    • Methods : Studies have been conducted on naturally occurring acetophenone derivatives such as xanthoxylin isolated from Melicope borbonica leaves and 4-hydroxy-3-(isopentent-2-yl) acetophenone from Helichrysum sp .
    • Results : These acetophenone derivatives showed antifungal activity against fungi like Candida albicans, Penicillium expansum, and Cladosporium herbarum .
  • Synthesis of Chalcones

    • Field : Organic Chemistry
    • Application : Acetophenone is used in the synthesis of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds .
    • Methods : The synthesis involves the condensation of acetophenone with aldehydes in the presence of a base .
    • Results : This reaction forms a carbon-carbon double bond and results in the formation of chalcones .
  • Perfumery and Flavoring

    • Field : Industrial Chemistry
    • Application : Acetophenone is used in the perfume and flavoring industry due to its sweet and pleasant odor .
    • Methods : It is used as a component in various consumer products such as perfumes, soaps, detergents, and lotions .
    • Results : It imparts a sweet and pleasant aroma to these products .
  • Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : Acetophenone and its derivatives are used in the synthesis of various pharmaceutical drugs .
    • Methods : It is used as a building block in the synthesis of various drugs such as anticoagulants, analgesics, and antipyretics .
    • Results : The drugs synthesized using acetophenone have been found to be effective in treating various medical conditions .

properties

IUPAC Name

1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLCVLSXAOHWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229605
Record name Acetophenone, 4',4'''-ethylenedi-
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Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, 4',4'''-ethylenedi-

CAS RN

793-06-6
Record name 4,4′-Diacetylbibenzyl
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Record name Acetophenone, 4',4'''-ethylenedi-
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Record name 793-06-6
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Record name Acetophenone, 4',4'''-ethylenedi-
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Record name 4,4′-Diacetylbibenzyl
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